molecular formula C35H36F2N6O6S B12418686 Multi-kinase-IN-1

Multi-kinase-IN-1

Cat. No.: B12418686
M. Wt: 706.8 g/mol
InChI Key: BDTVSYMIPDPQBV-UHFFFAOYSA-N
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Description

Multi-kinase-IN-1 is a small molecule inhibitor that targets multiple protein kinases simultaneously. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. By inhibiting multiple kinases, this compound can interfere with several signaling pathways, making it a potent compound for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Multi-kinase-IN-1 typically involves a multi-step process that includes the formation of a core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. One common synthetic route involves the use of benzimidazole as the core scaffold. The benzimidazole ring is substituted at specific positions with aryl groups through reactions such as Suzuki coupling or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Multi-kinase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve temperatures ranging from room temperature to 150°C and reaction times from a few hours to several days .

Major Products Formed

The major products formed from these reactions are various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against different kinases to identify the most potent compounds .

Scientific Research Applications

Multi-kinase-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Multi-kinase-IN-1 exerts its effects by binding to the ATP-binding sites of target kinases, thereby preventing the transfer of phosphate groups to substrate proteins. This inhibition disrupts key signaling pathways involved in cell growth and survival. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in various cancers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Multi-kinase-IN-1 include other multi-kinase inhibitors such as sorafenib, regorafenib, and sunitinib. These compounds also target multiple kinases and are used in cancer therapy .

Uniqueness

What sets this compound apart from other similar compounds is its unique binding affinity and selectivity profile. It has been shown to exhibit potent inhibitory activity against a broader range of kinases compared to other multi-kinase inhibitors, making it a valuable tool for research and therapeutic applications .

Properties

Molecular Formula

C35H36F2N6O6S

Molecular Weight

706.8 g/mol

IUPAC Name

4-[4-[4-[[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]carbamoylamino]phenoxy]-6-methoxyquinolin-7-yl]oxy-N-propan-2-ylpiperidine-1-carboxamide

InChI

InChI=1S/C35H36F2N6O6S/c1-20(2)39-35(46)42-15-12-23(13-16-42)49-30-18-27-24(17-29(30)47-3)28(11-14-38-27)48-22-9-7-21(8-10-22)40-34(45)41-43-31(44)19-50-33(43)32-25(36)5-4-6-26(32)37/h4-11,14,17-18,20,23,33H,12-13,15-16,19H2,1-3H3,(H,39,46)(H2,40,41,45)

InChI Key

BDTVSYMIPDPQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F

Origin of Product

United States

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